4-(3,5-Dimethylpiperazin-1-yl)benzonitrile
Description
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3,5-dimethylpiperazine group. This structural combination is often leveraged in medicinal chemistry for optimizing solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H17N3/c1-10-8-16(9-11(2)15-10)13-5-3-12(7-14)4-6-13/h3-6,10-11,15H,8-9H2,1-2H3 |
InChI Key |
LVCRRUZVUPADRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3,5-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. For example, heating the reaction mixture to 130°C for 8 hours can yield the desired product with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different piperazine derivatives .
Scientific Research Applications
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an antagonist or agonist at various receptors, such as muscarinic acetylcholine receptors. The piperazine ring can interact with the receptor’s binding site, modulating its activity and leading to therapeutic effects .
Comparison with Similar Compounds
Role of the Piperazine Ring
- The dimethylpiperazine group in this compound likely enhances solubility and conformational adaptability compared to rigid triazine (5c) or carbazole (TADF compounds) cores. However, the analog demonstrates that additional substituents (e.g., quinazolinyl) are critical for achieving potent enzyme inhibition (IC50 = 11.0 nM) .
Impact of Heterocyclic Modifications
- Replacing piperazine with triazine (as in 5c) shifts the application toward anti-inflammatory/analgesic effects, likely due to altered electronic properties and steric interactions with cyclooxygenase (COX) enzymes .
- TADF compounds () utilize extended π-conjugation (carbazole, phenoxazine) for optoelectronic applications, a feature absent in the simpler dimethylpiperazine derivative .
Biological Activity
4-(3,5-Dimethylpiperazin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C13H16N4, with a molecular weight of 232.29 g/mol. The compound features a benzonitrile moiety substituted with a 3,5-dimethylpiperazine group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4 |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=CC=CC=C2C#N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress and neurodegenerative diseases.
- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes related to metabolic pathways, which may have implications in treating metabolic disorders.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets.
- Enzyme Interaction : It may act as a competitive or non-competitive inhibitor for enzymes involved in neurotransmission or metabolic processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy :
- Neuroprotective Properties :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | Antitumor | 12.5 |
| Compound A (similar structure) | Antitumor | 15.0 |
| Compound B (similar structure) | AChE Inhibition | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
